molecular formula C27H30N2O5 B10793380 17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-hydroxy)benzamido]morphinan

17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-hydroxy)benzamido]morphinan

Cat. No.: B10793380
M. Wt: 462.5 g/mol
InChI Key: RADQAFQERVHJIF-UHFFFAOYSA-N
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Description

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-hydroxy)benzamido]morphinan is a complex organic compound known for its significant pharmacological properties

Preparation Methods

The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-hydroxy)benzamido]morphinan involves multiple steps, starting from the basic morphinan structure. The synthetic route typically includes the following steps:

    Cyclopropylmethylation: Introduction of the cyclopropylmethyl group at the 17th position.

    Hydroxylation: Addition of hydroxyl groups at the 3rd and 14th positions.

    Epoxidation: Formation of the epoxy group between the 4th and 5th positions.

    Amidation: Attachment of the benzamido group at the 6th position.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-hydroxy)benzamido]morphinan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the epoxy group to a diol.

    Substitution: The hydroxyl and benzamido groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

This compound has been extensively studied for its applications in various fields:

Mechanism of Action

The primary mechanism of action of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-hydroxy)benzamido]morphinan involves its interaction with opioid receptors. It acts as a dual selective ligand for the mu and kappa opioid receptors, modulating pain perception and potentially reducing opioid-induced side effects. The compound binds to these receptors, altering the signaling pathways and resulting in analgesic effects .

Comparison with Similar Compounds

Compared to other morphinan derivatives, 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3’-hydroxy)benzamido]morphinan exhibits unique properties due to its specific functional groups and structural configuration. Similar compounds include:

These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications.

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-hydroxybenzamide

InChI

InChI=1S/C27H30N2O5/c30-18-3-1-2-17(12-18)25(32)28-19-8-9-27(33)21-13-16-6-7-20(31)23-22(16)26(27,24(19)34-23)10-11-29(21)14-15-4-5-15/h1-3,6-7,12,15,19,21,24,30-31,33H,4-5,8-11,13-14H2,(H,28,32)

InChI Key

RADQAFQERVHJIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC(=CC=C7)O

Origin of Product

United States

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